

Physical and chemical properties of 4,4'-Diamino-2,2'-difluorobiphenyl

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Compound of Interest

Compound Name: **4,4'-Diamino-2,2'-difluorobiphenyl**

Cat. No.: **B3025600**

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An In-depth Technical Guide to **4,4'-Diamino-2,2'-difluorobiphenyl** for Advanced Research and Development

Section 1: Introduction and Strategic Overview

4,4'-Diamino-2,2'-difluorobiphenyl (CAS No. 316-64-3), also known as 2,2'-difluorobenzidine, is a highly functionalized aromatic diamine. Its structure, featuring a biphenyl core with fluorine atoms ortho to the biphenyl linkage and primary amino groups in the para positions, makes it a molecule of significant interest for researchers in medicinal chemistry and materials science. The strategic placement of fluorine atoms can profoundly influence molecular conformation, metabolic stability, and binding affinity, making this compound a valuable building block in drug design.^{[1][2]}

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic profile, and applications of **4,4'-Diamino-2,2'-difluorobiphenyl**. As a Senior Application Scientist, the narrative emphasizes not just the data, but the underlying scientific principles and the rationale behind experimental design, ensuring a blend of technical accuracy and practical insight.

Section 2: Physicochemical Properties

A precise understanding of a compound's physicochemical properties is fundamental to its application in any research endeavor. While experimental data for **4,4'-Diamino-2,2'-difluorobiphenyl** is limited, theoretical calculations and analog studies can provide valuable insights into its physical behavior.

difluorobiphenyl is not extensively reported in publicly accessible databases, we can compile its core identifiers and provide context by comparing it with structurally related analogs.[\[3\]](#)[\[4\]](#)

Property	Value	Source
CAS Number	316-64-3	[3] [5] [6]
Molecular Formula	C ₁₂ H ₁₀ F ₂ N ₂	[3] [5]
Molecular Weight	220.22 g/mol	[5] [6]
IUPAC Name	4'-amino-2,2'-difluoro[1,1'-biphenyl]-4-ylamine	[6]
Synonyms	2,2'-difluorobenzidine	[3]
Appearance	Solid (predicted)	-
Melting Point	No data available. Analog 4,4'-difluorobiphenyl: 88-91°C. [7] Analog 4,4'-diamino-2,2'-bis(trifluoromethyl)biphenyl: 182°C. [8]	[3]
Boiling Point	No data available.	[3]
Solubility	Predicted to have low solubility in water and good solubility in organic solvents like DMSO, DMF, and methanol.	-
Calculated LogP	3.95860	[3]

Expert Insight: The presence of two primary amine groups suggests the compound will exhibit basic properties and will be soluble in acidic aqueous solutions via protonation. The fluorine atoms increase lipophilicity. The melting point is expected to be significantly higher than that of non-aminated 4,4'-difluorobiphenyl due to hydrogen bonding capabilities afforded by the amine groups.

Section 3: Synthesis and Mechanistic Insights

The synthesis of **4,4'-Diamino-2,2'-difluorobiphenyl** requires a strategic approach. While some databases suggest a synthetic route involving the benzidine rearrangement of 3,3'-difluorohydrazobenzene^[3], authoritative studies on this specific reaction indicate that the acid-catalyzed rearrangement of 2,2'-difluorohydrazobenzene exclusively yields the 3,3'-difluorobenzidine isomer, not the desired 4,4'-diamino-2,2'-difluoro product.^[9] This discrepancy highlights a critical challenge in sourcing this molecule.

Therefore, a more robust and theoretically sound synthetic pathway is proposed here, proceeding via the reduction of a dinitro intermediate. This method offers clear, high-yielding steps that are common in medicinal chemistry workflows.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of **4,4'-Diamino-2,2'-difluorobiphenyl**.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 4,4'-Dinitro-2,2'-difluorobiphenyl

- **Rationale:** This step involves the electrophilic nitration of 3,3'-difluorobiphenyl. The fluorine atoms are ortho-, para-directing but deactivating. However, the para position is sterically accessible and electronically favored, leading to the desired 4,4'-dinitro product. A strong nitrating system like a mixture of nitric and sulfuric acid is required to overcome the deactivating effect of the fluorine atoms.^[10]
- **Procedure:**
 1. To a stirred solution of concentrated sulfuric acid (10 mL) cooled to 0°C in an ice bath, add 3,3'-difluorobiphenyl (1.92 g, 10 mmol).
 2. Add a cooled mixture of concentrated sulfuric acid (5 mL) and fuming nitric acid (5 mL) dropwise, ensuring the temperature does not exceed 10°C.
 3. After the addition is complete, allow the mixture to stir at room temperature for 4 hours.
 4. Carefully pour the reaction mixture onto crushed ice (100 g).

5. Collect the resulting yellow precipitate by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry in a vacuum oven.
6. Purify the crude product by recrystallization from ethanol to yield 4,4'-Dinitro-2,2'-difluorobiphenyl.

Step 2: Synthesis of **4,4'-Diamino-2,2'-difluorobiphenyl**

- Rationale: The reduction of the nitro groups to primary amines is a standard transformation. Tin(II) chloride in concentrated hydrochloric acid is a classic and effective method (Bechamp reduction) for this conversion on aromatic systems. Alternatively, catalytic hydrogenation offers a cleaner workup.
- Procedure (using SnCl_2):
 1. Suspend the 4,4'-Dinitro-2,2'-difluorobiphenyl (2.82 g, 10 mmol) in ethanol (50 mL).
 2. Add a solution of tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$, 22.5 g, 100 mmol) in concentrated hydrochloric acid (20 mL) portion-wise.
 3. Heat the mixture to reflux for 3 hours. The yellow suspension should become a clear solution.
 4. Cool the reaction mixture to room temperature and pour it into a beaker of ice.
 5. Basify the solution by slowly adding 40% aqueous NaOH until the pH is >10 . The tin salts will precipitate.
 6. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
 7. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 8. Purify the crude product by column chromatography on silica gel to afford **4,4'-Diamino-2,2'-difluorobiphenyl**.

Section 4: Predicted Spectroscopic Profile

No publicly available experimental spectra for **4,4'-Diamino-2,2'-difluorobiphenyl** were identified. The following profile is predicted based on the molecular structure and established spectroscopic principles for analogous compounds.[11][12][13]

- ¹H NMR: The spectrum is expected to be complex due to H-F coupling. The three aromatic protons on each ring will exhibit distinct signals.
 - H-3, H-3': A doublet with a small meta H-H coupling (~2-3 Hz) and a larger ortho H-F coupling (~8-10 Hz).
 - H-5, H-5': A doublet of doublets with ortho and meta H-H couplings.
 - H-6, H-6': A doublet of doublets with ortho H-H coupling and a meta H-F coupling.
 - -NH₂: A broad singlet around 3.5-4.5 ppm, which is exchangeable with D₂O.
- ¹³C NMR: The spectrum will be characterized by large one-bond C-F couplings (¹JCF ≈ 240-250 Hz) and smaller multi-bond couplings.[14]
 - C-2, C-2': A doublet with a large ¹JCF coupling.
 - C-4, C-4': Carbon bearing the amino group, shifted upfield.
 - Other aromatic carbons will appear as complex multiplets due to two- and three-bond C-F couplings.
- ¹⁹F NMR: This is a key technique for fluorinated compounds.[15]
 - A single signal is expected for the two equivalent fluorine atoms.
 - The chemical shift for aryl fluorides typically appears in the range of -100 to -140 ppm (relative to CFCl₃).[1]
 - The signal will be a multiplet due to coupling with the ortho and meta protons.
- IR Spectroscopy:

- N-H stretching: A pair of bands in the 3300-3500 cm^{-1} region, characteristic of a primary amine.
- C-F stretching: A strong, sharp absorption band in the 1100-1300 cm^{-1} region.
- Aromatic C=C stretching: Bands in the 1500-1600 cm^{-1} region.
- N-H bending: A band around 1600-1630 cm^{-1} .

Section 5: Reactivity and Applications in Drug Discovery

The utility of **4,4'-Diamino-2,2'-difluorobiphenyl** in drug discovery stems from its unique combination of reactive sites and structural motifs.

- Reactivity: The primary amino groups are nucleophilic and can readily undergo a variety of reactions, including acylation, alkylation, diazotization, and formation of Schiff bases. This allows for the straightforward incorporation of the difluorobiphenyl scaffold into larger molecules. The aromatic rings can participate in electrophilic aromatic substitution, although they are deactivated by the fluorine atoms.
- Role as a Molecular Scaffold: The rigid, yet conformationally flexible, biphenyl core serves as an excellent scaffold for orienting pharmacophoric groups in three-dimensional space. The ortho-fluorine atoms induce a significant dihedral angle between the two phenyl rings, which can be crucial for fitting into specific protein binding pockets and can prevent metabolic degradation at those positions.

Caption: Role of the scaffold in orienting pharmacophores in drug design.

A key application is in the synthesis of Hepatitis C Virus (HCV) NS5A inhibitors, where this molecule serves as a central building block for constructing complex drug candidates. The fluorine substituents are critical for optimizing the pharmacokinetic and pharmacodynamic properties of the final compounds.

Section 6: Handling, Safety, and Storage

As with any laboratory chemical, proper handling of **4,4'-Diamino-2,2'-difluorobiphenyl** is essential. The following guidelines are based on standard practices for aromatic amines.

- Handling: Always handle in a well-ventilated area or a chemical fume hood.^[4] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
- Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
- Toxicity: While specific toxicity data is limited, aromatic amines as a class can be toxic and should be handled with care. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.

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